methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate
Description
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Properties
IUPAC Name |
methyl 4-[(2-pyrazol-1-yl-2-thiophen-2-ylethyl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-24-18(23)14-7-5-13(6-8-14)17(22)19-12-15(16-4-2-11-25-16)21-10-3-9-20-21/h2-11,15H,12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTOFOFVZFACBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate, a compound with the molecular formula C18H17N3O3S, has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological properties, particularly focusing on antimicrobial, anti-inflammatory, and anticancer activities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 3-(benzofuran-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole derivatives with thiophene and other reagents under controlled conditions. The compound's structure consists of a pyrazole ring linked to a thiophene moiety, which is further connected to a benzoate group. Its crystal structure reveals significant dihedral angles between the various rings, indicating potential steric interactions that may influence its biological activity .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole and thiazole, including this compound, exhibit notable antimicrobial properties. In particular, compounds containing these moieties have been tested against various bacterial strains such as E. coli, S. aureus, and fungal species like A. niger. The results indicated that certain derivatives displayed significant inhibition zones in well diffusion assays, suggesting their potential as antimicrobial agents .
| Compound | Target Organism | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10b | S. aureus | 18 |
| 10c | A. niger | 20 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which is crucial for conditions such as arthritis and other inflammatory diseases. The mechanism involves the downregulation of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .
Anticancer Activity
In addition to antimicrobial and anti-inflammatory effects, this compound has shown promise in anticancer research. Studies indicate that this compound can induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. This suggests its potential application in cancer therapy as a novel chemotherapeutic agent .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of pyrazole-thiazole derivatives in various biological assays:
- Antimicrobial Efficacy : A study screened multiple derivatives against common pathogens, revealing that compounds with specific substitutions on the pyrazole ring exhibited enhanced activity compared to standard antibiotics.
- Inflammation Models : In vivo models demonstrated that treatment with these compounds resulted in reduced swelling and inflammation markers in animal models of arthritis.
- Cancer Cell Line Studies : Investigations into human cancer cell lines showed a dose-dependent response to treatment with this compound, highlighting its potential for further development as an anticancer drug.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate has been studied for its potential to inhibit tumor growth. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting a mechanism that may be useful for developing new cancer therapies .
Anti-inflammatory Effects:
The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .
Analgesic Properties:
In pharmacological studies, this compound has shown promise in pain management. Its ability to modulate pain pathways makes it a candidate for further exploration as an analgesic agent .
Agricultural Science
Pesticidal Activity:
The compound's structural features suggest potential applications in agricultural pest control. Preliminary studies indicate that it exhibits insecticidal activity against various agricultural pests. This could lead to the development of novel pesticides that are less harmful to non-target species and the environment .
Plant Growth Regulation:
Research is ongoing into the effects of this compound on plant growth. Initial findings suggest that it may enhance growth rates and resistance to stress in certain plant species, making it a candidate for use in agricultural formulations aimed at improving crop yields .
Materials Science
Polymer Chemistry:
In materials science, the compound has been explored as a potential additive in polymer formulations. Its unique chemical properties can enhance the thermal stability and mechanical strength of polymers, which is beneficial for applications in packaging and construction materials .
Nanotechnology Applications:
this compound is being studied for use in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs can improve the bioavailability and targeted delivery of therapeutic agents .
Case Studies and Research Findings
Q & A
Q. Advanced
- Thermal Stability: Perform TGA/DTA to determine decomposition thresholds (e.g., ~200°C) .
- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via LC-MS .
- Photostability: Expose to UV light (254 nm) and analyze by UV-Vis spectroscopy for absorbance shifts .
How is the compound’s biological activity evaluated in preclinical studies?
Q. Advanced
- In Vitro Assays:
- Target Interaction: Surface plasmon resonance (SPR) or molecular docking to assess binding to enzymes (e.g., kinases) .
How can structural analogs be designed to explore structure-activity relationships (SAR)?
Q. Advanced
- Substituent Modification: Replace thiophene with furan or pyridine to study electronic effects on bioactivity .
- Scaffold Hybridization: Integrate benzimidazole or triazole moieties to enhance target affinity .
- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding groups .
What methodologies identify and quantify degradation products during stability studies?
Q. Advanced
- Forced Degradation: Expose to acid (0.1M HCl), base (0.1M NaOH), and peroxide (3% H2O2).
- LC-MS/MS: Hyphenated techniques with C18 columns and electrospray ionization (ESI) to detect degradants .
- Quantitative NMR (qNMR): Use internal standards (e.g., maleic acid) for precise quantification .
How do solvent and pH conditions influence the compound’s reactivity in downstream derivatization?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
